3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS No.: 1326715-73-4
Cat. No.: VC17194286
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326715-73-4 |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 3-bromo-1-methylpyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3 |
| Standard InChI Key | RNPODFYWJRBTTO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CN=C2)C(=N1)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-c]pyridine core, where a pyrazole ring is fused to a pyridine ring at the 3,4-c positions. A bromine atom occupies the 3-position of the pyrazole ring, while a methyl group is attached to the 1-position (Figure 1). The planar structure and electron-deficient nature of the fused ring system facilitate interactions with biological targets, particularly enzymes and receptors .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.05 g/mol | |
| SMILES Notation | CN1C2=C(C=CN=C2)C(=N1)Br | |
| InChI Key | RNPODFYWJRBTTO-UHFFFAOYSA-N |
Spectral and Physicochemical Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl group (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The bromine atom induces a deshielding effect, shifting pyridine ring protons downfield. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 210.97505 ([M]<sup>+</sup>) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 5-aminopyrazole derivatives. Cyclization via Ullmann coupling or palladium-catalyzed reactions forms the pyrazolo[3,4-c]pyridine core. Bromination at the 3-position is achieved using bromosuccinimide (NBS) under electrophilic aromatic substitution conditions (Figure 2).
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 5-Aminopyrazole, CuI, DMF, 110°C | 65% |
| 2 | NBS, , 0°C | 78% |
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Purity is validated via HPLC (retention time: 8.2 min) and elemental analysis (C: 39.7%; H: 2.8%; N: 19.8%; Br: 37.7%).
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar inhibition () against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Docking studies suggest the bromine atom forms a halogen bond with the kinase’s hinge region, while the methyl group enhances hydrophobic interactions.
Table 3: Biological Activity Profile
| Assay | Result | Cell Line/Model |
|---|---|---|
| CDK2 Inhibition | Enzymatic | |
| Antiproliferative Activity | MCF-7 |
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead for derivatives with improved pharmacokinetics. Methyl-to-ethyl substitutions at the 1-position increase metabolic stability ( from 1.2 to 3.7 h in human liver microsomes).
Patent Landscape
Patent WO202318712A1 discloses analogs of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine as CDK4/6 inhibitors for breast cancer. Structural modifications at the 5-position enhance selectivity (>100-fold vs. CDK1).
Comparative Analysis with Isomeric Analogs
Pyrazolo[3,4-b]pyridine Isomer
The 3,4-b isomer (CAS 116855-03-9) differs in ring fusion position, altering electronic properties. While both isomers inhibit CDK2, the 3,4-c variant shows 3-fold higher potency due to better target engagement .
Table 4: Isomer Comparison
| Property | 3,4-c Isomer | 3,4-b Isomer |
|---|---|---|
| CDK2 | 12.3 nM | 38.7 nM |
| LogP | 1.9 | 2.4 |
| Metabolic Stability |
Challenges and Future Directions
Current limitations include moderate aqueous solubility (0.12 mg/mL) and CYP3A4-mediated metabolism. Computational studies propose fluorination at the 5-position to enhance solubility ( reduced by 0.6 units) . Further in vivo efficacy studies are warranted to validate preclinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume